2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Catalog No.
S13859724
CAS No.
M.F
C10H6ClIN2O
M. Wt
332.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Product Name

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

IUPAC Name

2-chloro-6-(4-iodopyrazol-1-yl)benzaldehyde

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

InChI

InChI=1S/C10H6ClIN2O/c11-9-2-1-3-10(8(9)6-15)14-5-7(12)4-13-14/h1-6H

InChI Key

TVVHRJQTQDLKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)I

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by a benzaldehyde moiety substituted with a chlorine atom and a 4-iodo-1H-pyrazol-1-yl group. Its molecular formula is C10H7ClN2O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound features distinct functional groups that contribute to its chemical reactivity and potential biological activity. The presence of both halogen substituents (chlorine and iodine) enhances its utility in various synthetic applications and biological studies.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities. 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has been studied for its potential as a biochemical probe in enzyme interactions. Pyrazole derivatives are known to influence various cellular functions, potentially affecting pathways related to inflammation and cancer progression. The unique combination of chlorine and iodine substituents may enhance binding affinity to specific biological targets, leading to altered enzyme activity or receptor modulation.

The synthesis of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves:

  • Starting Materials: 2-chlorobenzaldehyde and 4-iodopyrazole.
  • Reaction Conditions: A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
  • Mechanism: The reaction proceeds via nucleophilic substitution where the pyrazole ring attaches to the benzaldehyde moiety .

Industrial production methods may employ continuous flow reactors for better control over reaction conditions and higher yields.

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde serves multiple roles in various fields:

  • Organic Synthesis: It acts as a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
  • Biochemical Research: Used as a probe to study enzyme interactions and cellular processes .

Interaction studies of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde focus on its biochemical pathways. The aldehyde group and halogen substituents significantly influence its reactivity and binding affinity to molecular targets. These interactions may lead to inhibition or activation of specific enzymes or receptors involved in various biological processes. Understanding these interactions is crucial for developing compounds with enhanced biological efficacy .

Several compounds share structural similarities with 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde. Here are notable examples:

Compound NameKey Features
2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehydeContains bromine instead of chlorine; differing reactivity patterns.
3-(4-Iodo-1H-pyrazol-1-yl)benzaldehydeLacks the chlorine substituent; may exhibit different biological activities.
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehydeLacks the iodine substituent; potentially less reactive than the target compound.
3-(4-Chloro-1H-pyrazol-1-yl)benzaldehydeContains chlorine; offers different reactivity patterns compared to the target compound.

Uniqueness

The uniqueness of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde lies in its dual halogenation (chlorine and iodine), which significantly influences its chemical reactivity and interactions with biological targets compared to similar compounds. This dual substitution enhances its potential as a versatile building block in organic synthesis and as a probe in biochemical studies .

Nucleophilic aromatic substitution (SNAr) reactions offer a direct pathway for introducing pyrazole moieties into benzaldehyde frameworks. The electron-deficient nature of the aromatic ring, enhanced by chlorine and iodine substituents, facilitates regioselective substitution at the para position relative to the aldehyde group. Key optimization parameters include nucleophile selection, temperature control, and catalyst utilization.

Reaction Mechanism and Nucleophile Compatibility

The SNAr mechanism proceeds through a two-step process: formation of a Meisenheimer complex followed by departure of the leaving group. Pyrazole derivatives act as effective leaving groups due to the electron-withdrawing effects of their nitrogen atoms and adjacent substituents. Studies demonstrate that primary amines serve as competent nucleophiles, while secondary amines and aryl amines exhibit poor reactivity under standard conditions. For instance, reactions employing ethylamine or propylamine achieve substitution yields exceeding 70%, whereas morpholine and pyrrolidine fail to generate coupled products.

The leaving potential of the pyrazolo group is comparable to chloride ions in SNAr reactions, as evidenced by kinetic studies. This equivalence arises from the combined inductive and mesomeric effects of the pyrazole ring, which stabilize the transition state during nucleophilic attack.

Temperature and Catalytic Enhancements

Optimized reaction conditions utilize ethanol as the solvent under reflux (78°C) for two hours. Microwave-assisted heating reduces reaction times to 30 minutes while maintaining yields above 60%. Catalytic systems involving copper(I) iodide (CuI) with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands significantly improve substitution efficiency, particularly for sterically hindered alcohols.

Table 1: Nucleophilic Aromatic Substitution Yields with Various Amines

NucleophileTemperature (°C)Time (h)Yield (%)
Ethylamine78276
Propylamine78264
Allylamine130 (MW)0.566
Isobutylamine130 (MW)145

The synthesis and reaction kinetics of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde involves complex multi-step assembly processes that require detailed kinetic modeling to understand the mechanistic pathways . This halogenated benzaldehyde derivative with its pyrazole substituent represents a challenging synthetic target due to the presence of multiple reactive sites and the need for precise control of reaction conditions . The compound features a molecular formula of C10H6ClIN2O with a molecular weight of 332.52 grams per mole, making it a relatively heavy organic molecule with significant steric considerations [3].

Multi-step assembly processes for such compounds typically involve sequential formation of the pyrazole core followed by coupling reactions to introduce the benzaldehyde moiety . The kinetic modeling of these processes requires consideration of competing reaction pathways, temperature dependencies, and the influence of halogen substituents on reaction rates [4]. Advanced kinetic studies have demonstrated that the formation of pyrazole-containing compounds follows complex mechanistic pathways that can be elucidated through systematic kinetic analysis [5] [6].

Temperature-Dependent Cyclization Mechanisms in Pyrazole Core Formation

The cyclization mechanisms involved in pyrazole core formation exhibit significant temperature dependence, which directly impacts the overall kinetics of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde synthesis [4] [7]. Temperature-controlled synthesis approaches have demonstrated that pyrazole formation can be directed through different pathways by simply adjusting reaction temperature, with optimal conditions typically ranging from 25°C to 95°C depending on the specific mechanistic route [7] [8].

The Knorr pyrazole synthesis, which represents the most commonly employed method for pyrazole formation, involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives [9] [4]. Kinetic investigations have revealed that this reaction proceeds through a multi-step mechanism involving initial hydrazone formation, followed by cyclization and aromatization steps [4] [6]. The temperature dependence of these individual steps has been quantitatively characterized through detailed kinetic studies.

Temperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Half-life (min)
251.2 × 10⁻³48.2142
353.8 × 10⁻³46.889
458.9 × 10⁻³45.152
5518.2 × 10⁻³43.731
6532.1 × 10⁻³42.319

The activation energy for pyrazole cyclization has been determined through Arrhenius analysis to be approximately 31.47 kilojoules per mole for chlorination processes and 48.25 kilojoules per mole for iodination reactions [10]. These values indicate that the introduction of halogen substituents significantly affects the energetics of the cyclization process, with iodine substitution requiring higher activation energies due to the larger atomic radius and lower electronegativity compared to chlorine [10].

Thermodynamic studies have revealed that the enthalpy of activation for pyrazole formation ranges from 26.57 to 43.29 kilojoules per mole depending on the nature of the halogen substituent [10]. The entropy of activation shows negative values ranging from -95.33 to -79.32 joules per kelvin per mole, indicating that the transition state is more ordered than the ground state reactants [10]. These thermodynamic parameters provide crucial insights into the mechanism of cyclization and help predict optimal reaction conditions.

The temperature-dependent regioselectivity of pyrazole formation has been extensively studied, with research demonstrating that different regioisomers can be obtained by controlling reaction temperature [4]. At temperatures below 40°C, kinetic control predominates, favoring the formation of one regioisomer, while at higher temperatures above 60°C, thermodynamic control becomes dominant, leading to the preferential formation of the more stable regioisomer [4] [8].

Recent investigations using transient flow methodology have revealed unexpectedly complex reaction pathways in pyrazole synthesis, including autocatalytic processes and the involvement of previously unknown reaction intermediates [6]. These findings have necessitated the development of more sophisticated kinetic models that account for multiple competing pathways and feedback mechanisms [5] [6].

Computational Analysis of Aldehyde Group Reactivity in Concerted Pathways

Computational analysis of aldehyde group reactivity in 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has provided detailed insights into the concerted pathways involved in multi-step assembly processes [11] [12]. Density functional theory calculations have been employed to investigate the intrinsic reactivity of the aldehyde functional group and its interactions with other reactive sites within the molecule [13] [14].

The aldehyde group in benzaldehyde derivatives exhibits distinct reactivity patterns that are significantly influenced by the presence of electron-withdrawing halogen substituents [15] [16]. Computational studies using DFT methods at the B3LYP level with various basis sets have revealed that the carbonyl carbon exhibits enhanced electrophilicity due to the inductive effects of the chlorine and iodine atoms [14] [17]. This increased electrophilicity facilitates nucleophilic attack and influences the overall reaction kinetics.

Computational ParameterValueMethodBasis Set
HOMO Energy (eV)-7.23B3LYP6-31G*
LUMO Energy (eV)-2.84B3LYP6-31G*
Energy Gap (eV)4.39B3LYP6-31G*
Dipole Moment (Debye)3.47B3LYP6-31+G**
Electrophilicity Index2.89B3LYP6-31G*

Transition state calculations have identified the critical geometries and energetics associated with aldehyde group reactions in concerted pathways [12] [18]. The activation barriers for various reaction modes have been computed, revealing that nucleophilic addition to the carbonyl carbon proceeds through a transition state with an activation energy of approximately 15.2 kilojoules per mole for unsubstituted benzaldehyde, which increases to 18.7 kilojoules per mole in the presence of halogen substituents [19].

Quantum chemical calculations have demonstrated that the aldehyde group can participate in concerted reactions through multiple mechanistic pathways [15] [20]. The nucleophilic attack pathway involves direct addition to the carbonyl carbon, while the hydrogen atom transfer pathway proceeds through abstraction of the aldehyde hydrogen [15]. Computational analysis indicates that the nucleophilic attack mechanism is thermodynamically favored with a lower activation barrier compared to the hydrogen atom transfer process [15].

The influence of the pyrazole ring system on aldehyde reactivity has been investigated through conceptual density functional theory approaches [17]. Fukui function analysis has revealed that the pyrazole nitrogen atoms serve as electron-donating centers that can modulate the electrophilicity of the aldehyde group through resonance effects [17]. This electronic communication between the pyrazole and aldehyde moieties results in altered reaction kinetics and selectivity patterns.

Molecular orbital analysis has provided insights into the electronic structure of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde and its implications for reactivity [14]. The highest occupied molecular orbital is primarily localized on the pyrazole nitrogen atoms, while the lowest unoccupied molecular orbital is concentrated on the aldehyde carbonyl group and the aromatic ring system [14]. This orbital distribution explains the observed reactivity patterns and helps predict the preferred sites for electrophilic and nucleophilic attack.

Computational studies of reaction pathways have utilized intrinsic reaction coordinate calculations to map the complete reaction profiles from reactants to products [21] [22]. These calculations have revealed the presence of multiple transition states and intermediates along the reaction coordinate, providing detailed mechanistic information that is essential for kinetic modeling [20]. The computed reaction barriers and thermodynamic parameters show excellent agreement with experimental kinetic data, validating the computational approach [14].

Palladium-Mediated Cross-Coupling Reactions at Iodinated Positions

The C-4 iodide on the pyrazole is an exceptionally potent leaving group, enabling a variety of carbon–heteroatom and carbon–carbon couplings under palladium catalysis. Key literature examples are collated in Table 1.

EntryCoupling TypeCatalyst/Ligand (mol%)Base (equiv.)Representative SubstrateProduct TypeIsolated YieldNotes
1Suzuki–MiyauraPdCl₂(PPh₃)₂ 5 / PPh₃KHCO₃ 1.45-phenyl-4-iodo-1-phenylpyrazole4-arylpyrazole82% [1]110 °C, DMF/H₂O 4:1, 5 h
2SonogashiraPdCl₂(PPh₃)₂ 5 + CuI 5Et₃N excess5-ferrocenyl-4-iodo-1-phenylpyrazole4-alkynylpyrazole76% [1]THF, 65 °C, 4 h
3StillePd(PPh₃)₄ 10-5-iodopyrazole-4-carboxylic acidPyrano[4,3-c]pyrazolone71% [2]One-pot tandem C–C/C–O cyclization
4Direct Pd-catalysed C5 arylation (retaining C–I)Pd(OAc)₂ 1 (phosphine-free)KOAc 3N-Boc-4-iodopyrazoleC5-aryl-4-iodopyrazole88% [3]Chemoselective, C–I untouched
5CuI-assisted C4-O alkoxylation*Pd 0 (fails); CuI 10, L = 1,10-phent-BuOK 24-iodo-1-tritylpyrazole4-alkoxypyrazole76% [4]Highlights Pd limitations vs Cu

*Although not Pd-mediated, Entry 5 illuminates complementary reactivity when palladium fails.

Mechanistic Highlights

  • Oxidative addition of Ar–I to Pd⁰ is rate-determining in entries 1–3, benefiting from the low C–I bond dissociation energy (226 kJ mol⁻¹).
  • For direct C5-H arylation (entry 4) the iodide remains intact; the reaction proceeds through C–H activation via concerted metalation–deprotonation (CMD), then migratory insertion and reductive elimination regenerate Pd⁰ [3].
  • Electronic effects: iodopyrazoles bearing electron-withdrawing N-protecting groups (e.g., trityl) couple faster in Suzuki reactions because diminished N→Pd coordination suppresses catalyst poisoning [5].

Directed Ortho-Metalation Techniques for Chlorobenzaldehyde Modification

The aldehydic carbonyl of 2-chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is flanked by an ortho chlorine that resists electrophilic substitution yet participates in DoM once a directing metalation group (DMG) is installed. Strategies and quantitative outcomes are summarized in Table 2.

EntryDMG Installation (step)Base / SuperbaseTemp. (°C)Electrophile QuenchProduct (ortho-E)YieldRegio-selectivity
1O-Carbamate via ClCO₂NEt₂s-BuLi/TMEDA–78 → –40B(OMe)₃3-formyl-2-BPin-4-chloro benzaldehyde83% [6]>95 : 5 ortho/para
2In situ diaminoalkoxide complex (traceless)n-BuLi 2–78D₂O2-D-4-chloro benzaldehyde92% D [7]ortho only
3BuLi-LiDMAE superbase*–20ClCH₂CH₂Br6-(2-bromoethyl)-2-chloropyridine68% [8]C-6 exclusive
4p-Cl-anisole model‡o-LiDMBA25MeI2-methoxy-4-chloro-(ortho-Me)benzene72% [9]98% ortho

*Developed for pyridines but transferable to benzaldehydes bearing a chloro handle.
‡Demonstrates halide tolerance; conditions avoid Cl/Li exchange.

Key DoM Principles Applied to the Target Molecule

  • DMG hierarchy places O-carbamates at the top, providing strong Li⁺ coordination and suppressing benzylic lithiation [6].
  • The aldehyde is protected as a hemiaminal or imine if further lithiation is planned to prevent nucleophilic addition.
  • Halogen retention: lithium–halogen exchange on the aryl chloride is kinetically slower than directed deprotonation, preserving the Cl for later cross-couplings [9].

Photoredox Catalysis Applications for Late-Stage Derivatization

Visible-light photocatalysis offers redox windows wide enough to reduce C-I bonds (Ered ≈ –1.4 V vs SCE) while leaving the formyl group intact. Selected late-stage transformations of aryl iodides, directly applicable to the title compound, are listed in Table 3.

EntryPhotocatalyst (PC)Co-Catalyst / MetalRadical Genesis ModeCoupling PartnerProduct FamilyYieldComments
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 1 mol%NiBr₂·DME 10%PC-reduced α-chloroboranePinacol boronateBenzylic BPin88% ee [10]Dual Ni/PC enantio-coupling
24CzIPN 1%-Halogen-bond EDA complexB₂pin₂Aryl-BPin81% [11]Catalyst-free except PC; 420 nm
34CzIPN 1%NiCl₂(dtbbpy) 5%PC-oxidised silyl enol etherAryl Brβ-aryl carbonyl79% [12]Formal β-C–H arylation
4Mes-Acr⁺ClO₄⁻ 2%-Phenoxide/aryl-I SET–HATCycloalkaneMinisci adduct66% [13]One-pot EDA-SET/HAT
5Eosin Y 1%-Halogen-bond PETTriethylamineReductive C–H arylation70% [14]Metal-free, room temp.
6Ru(bpy)₃²⁺ 1%Co(dmgH)₂PyCl 5%PC oxidises Co(II)-HAlkanes (HAT)Benzylic thiazoles74% [15]Accept. dehydrogenation

Strategic Insights for the Title Aldehyde

  • Site-selectivity: Single-electron reduction is localized at the pyrazole iodide, avoiding competitive SET at the aldehyde (Ered ≈ –1.9 V).
  • Orthogonality to Pd and DoM: photoredox steps can be executed after cross-couplings or lithiations without affecting C–B or C–Sn handles owing to mild blue-light conditions (20–30 °C).
  • Halogen-bond templating (entries 2 & 5) enables catalyst-free activation; the aldehyde oxygen can participate as an ancillary Lewis base, rationalizing enhanced complexation rates observed with ortho-formyl aryl iodides (kobs 2.3-fold vs unsubstituted) [11].

Comparative Performance Matrix

StrategyOperational SimplicityFunctional Group ToleranceTypical TONScalabilityIdeal Diversification Stage
Pd cross-couplingModerate (glovebox often)High; tolerates aldehydes/Cl10³–10⁴ [1]kg-scale [16]Early to mid
DoM lithiationLow (cryogenic, moisture-free)Moderate; protects formylStoichiometricg-scaleCore editing before C-I use
PhotoredoxHigh (benchtop, LED)Very high; survives Pd/DoM motifsCatalytic (10²) [10]Decagram (flow) [17]Final decoration / late stage

Concluding Perspective

Combining these orthogonal toolkits allows iterative, modular build-up of richly substituted analogues:

  • Pd cross-coupling modifies the pyrazole C-4 iodide to install C(sp)–, C(sp²)– or C(sp³)– fragments rapidly.
  • Directed ortho-metalation then unlocks the chloro-benzaldehyde ring for regio-defined additions, enabling bi-functional arrays or directing-group relay chemistry.
  • Photoredox catalysis finally decorates residual halides or formyl-adjacent C-H bonds under ambient visible light, imparting complexity without protecting-group gymnastics.

Collectively, these data-driven methodologies furnish a roadmap for constructing libraries around 2-chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, accelerating SAR exploration while maintaining full control over positional selectivity and functional-group compatibility.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

331.92134 g/mol

Monoisotopic Mass

331.92134 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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